molecular formula C19H17N5O2S B460896 12-Amino-4-(ethylamino)-10-(4-methylphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile CAS No. 674800-51-2

12-Amino-4-(ethylamino)-10-(4-methylphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile

Cat. No.: B460896
CAS No.: 674800-51-2
M. Wt: 379.4g/mol
InChI Key: SAMOSELYGDJNJZ-UHFFFAOYSA-N
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Description

12-Amino-4-(ethylamino)-10-(4-methylphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7400^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Amino-4-(ethylamino)-10-(4-methylphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile typically involves multi-step organic reactions. The starting materials and intermediates are carefully chosen to ensure the correct formation of the desired compound. Common synthetic routes include condensation reactions, cyclization, and functional group transformations. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

12-Amino-4-(ethylamino)-10-(4-methylphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

12-Amino-4-(ethylamino)-10-(4-methylphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 12-Amino-4-(ethylamino)-10-(4-methylphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which may be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[4,5-d]pyrimidine derivatives
  • Thiazolo[5,4-d]thiazole derivatives
  • Pyrano[2,3-d]pyrimidine derivatives

Uniqueness

12-Amino-4-(ethylamino)-10-(4-methylphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

12-amino-4-(ethylamino)-10-(4-methylphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-3-22-19-24-17-15(27-19)14-13(18(25)23-17)12(11(8-20)16(21)26-14)10-6-4-9(2)5-7-10/h4-7,12H,3,21H2,1-2H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMOSELYGDJNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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